1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]-
Overview
Description
1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is the corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal axis.
Mode of Action
The compound exhibits potent binding inhibition activity against the CRF1 receptor This means it binds to the receptor and inhibits its normal function
Pharmacokinetics
The compound is rapidly metabolized by human hepatic microsomes This suggests that it may have a short half-life in the body, which could impact its bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Methanol Group: The methanol group is introduced via a hydroxymethylation reaction, where formaldehyde is reacted with the benzimidazole core in the presence of a base.
Attachment of 3-(4-chloro-3-methylphenoxy)propyl Group: This step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-(4-chloro-3-methylphenoxy)propyl halide under basic conditions to form the final product
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chloro-3-methylphenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions
Major Products
Oxidation: Formation of benzimidazole-2-carboxylic acid.
Reduction: Formation of benzimidazole-2-methanamine.
Substitution: Formation of various substituted benzimidazole derivatives
Scientific Research Applications
1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-cancer agent and in the treatment of parasitic infections.
Industry: Used in the development of new materials with specific properties, such as dyes and catalysts .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-methanol: Lacks the 3-(4-chloro-3-methylphenoxy)propyl group.
1H-Benzimidazole-2-methanamine: Contains an amine group instead of a methanol group.
1H-Benzimidazole-2-carboxylic acid: Contains a carboxylic acid group instead of a methanol group .
Uniqueness
1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- is unique due to the presence of the 3-(4-chloro-3-methylphenoxy)propyl group, which imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-11-14(7-8-15(13)19)23-10-4-9-21-17-6-3-2-5-16(17)20-18(21)12-22/h2-3,5-8,11,22H,4,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNWZLLGDFNTRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164994 | |
Record name | 1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853752-80-4 | |
Record name | 1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=853752-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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